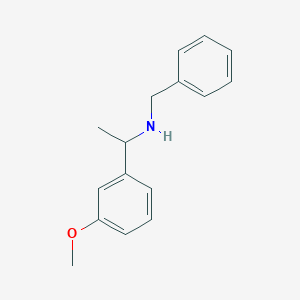

N-benzyl-1-(3-methoxyphenyl)ethanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-1-(3-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-13(15-9-6-10-16(11-15)18-2)17-12-14-7-4-3-5-8-14/h3-11,13,17H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFLVVVPPDRGCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373451 | |

| Record name | N-benzyl-1-(3-methoxyphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138852-32-1 | |

| Record name | N-benzyl-1-(3-methoxyphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Transformative Methodologies

Strategies for N-Benzylation of Aromatic Ethanamines

The introduction of a benzyl (B1604629) group onto an aromatic ethanamine core is a critical transformation in the synthesis of N-benzyl-1-(3-methoxyphenyl)ethanamine. Several reliable methods are employed to achieve this, each with its own set of advantages and specific applications.

Reductive Amination Pathways for N-Benzyl-Phenethylamine Analogues

Reductive amination stands out as a widely utilized and efficient method for the synthesis of N-benzyl-phenethylamine analogues. nih.govwikipedia.org This process typically involves the reaction of a phenethylamine (B48288) derivative with a benzaldehyde (B42025) in the presence of a reducing agent. nih.govwikipedia.org The reaction proceeds through the in situ formation of an imine intermediate, which is then reduced to the corresponding secondary amine. wikipedia.org

A common approach involves the condensation of the phenethylamine hydrochloride salt with an appropriate aldehyde in a solvent like ethanol. nih.gov Following the formation of the imine, a reducing agent such as sodium borohydride (B1222165) is introduced to complete the transformation. nih.gov This two-step, one-pot procedure is highly effective for generating a diverse range of N-benzyl phenethylamines. nih.gov The reaction conditions are generally mild, and the desired products can be isolated in good to excellent yields, typically ranging from 46% to 94% after precipitation as hydrochloride salts. nih.gov

The choice of reducing agent and reaction conditions can be tailored to the specific substrates. For instance, various borohydride reagents, including sodium borohydride and sodium cyanoborohydride, are frequently employed. nih.govwikipedia.org Catalytic hydrogenation over palladium, platinum, or nickel catalysts is another effective reduction method. mdma.ch

Condensation and Subsequent Hydrogenation of Iminyl Precursors

A closely related and effective strategy for synthesizing N-benzyl derivatives involves the explicit formation and isolation of an imine intermediate, followed by its hydrogenation. google.comgoogle.com This two-step process allows for greater control over the reaction and purification of the intermediate if necessary. The initial condensation is typically carried out by reacting a primary amine, such as a phenylethylamine, with a benzaldehyde. google.comgoogle.com This reaction is often performed in a solvent that allows for the removal of water, for example, through azeotropic distillation with toluene, to drive the equilibrium towards imine formation. google.comgoogle.com

Once the iminyl precursor, a benzylidene(1-phenylethyl)imine, is formed, it is subjected to hydrogenation to yield the final N-benzylamine. google.comgoogle.com This reduction is commonly achieved using catalytic hydrogenation with hydrogen gas in the presence of a catalyst containing a metal from groups 8 to 10 of the periodic table, such as palladium. google.comgoogle.com The hydrogenation can be performed in a water-miscible solvent, and notably, the removal of the water formed during the initial iminization step is not always necessary for a successful hydrogenation. google.comgoogle.com This method has been successfully applied to the synthesis of optically pure (R)- and (S)-N-benzyl-α-methylbenzylamine from the corresponding chiral phenylethylamines and benzaldehyde. google.comgoogle.com

| Reactants | Catalyst | Conditions | Product |

| (S)-phenylethylamine, Benzaldehyde | Palladium-containing catalyst | Methanol (B129727), Room Temperature, 10 bar H₂ | (S)-N-benzylphenylethylamine |

Table 1: Example of Condensation and Subsequent Hydrogenation for N-benzylamine Synthesis. google.com

Nucleophilic Substitution Approaches for N-Benzyl Derivatives

Nucleophilic substitution presents another viable route for the N-benzylation of phenethylamine analogues. This method involves the direct reaction of the primary amine with a benzyl halide, such as benzyl bromide. The reaction proceeds via an SN2-type mechanism where the amine acts as the nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide and displacing the halide to form the N-benzyl bond. researchgate.net

The kinetics of such reactions have been studied, for instance, by measuring the rates of reaction between N-substituted benzylamines and benzyl bromide in a methanol medium. researchgate.net These studies have confirmed a second-order reaction pathway. The efficiency of the substitution can be influenced by the nature of the substituents on both the amine and the benzyl halide, as well as the reaction conditions, including the solvent. researchgate.net

Synthesis of Chiral Phenylethylamine Precursors

The stereochemistry of the final product, this compound, is determined by the chirality of the 1-(3-methoxyphenyl)ethanamine (B1352114) precursor. Therefore, the asymmetric synthesis of this key intermediate is of paramount importance.

Asymmetric Reductive Amination for Optically Active 1-(3-Methoxyphenyl)ethanamine

Asymmetric reductive amination is a powerful strategy for the synthesis of chiral amines, including 1-(3-methoxyphenyl)ethanamine. researchgate.netliv.ac.uk This method involves the reaction of a prochiral ketone, in this case, 3-methoxyacetophenone, with an ammonia (B1221849) source in the presence of a chiral catalyst or auxiliary, followed by reduction of the resulting imine.

A notable and efficient method for the one-pot asymmetric reductive amination of prochiral ketones utilizes a combination of titanium(IV) isopropoxide (Ti(OiPr)₄), Raney Nickel (Raney Ni), and hydrogen gas (H₂). researchgate.net This system, in the presence of a chiral amine such as (R)- or (S)-α-methylbenzylamine as a chiral auxiliary, provides good to excellent yields (76-90%) and diastereomeric excess (72-98%). researchgate.net

The process involves two key steps. The first is the reductive amination of the ketone (e.g., 3-methoxyacetophenone) with the chiral auxiliary, which proceeds with high diastereoselectivity. researchgate.net It has been observed that while the amount of Ti(OiPr)₄ can influence the yield, it does not significantly affect the diastereoselectivity of the product. researchgate.net The second step is the hydrogenolysis of the resulting chiral secondary amine to cleave the chiral auxiliary, affording the desired primary amine in high yield (88-93%) without compromising the enantiomeric excess. researchgate.net This approach provides an effective route to enantiomerically pure 1-(3-methoxyphenyl)ethanamine. researchgate.net

| Ketone | Chiral Auxiliary | Reagents | Diastereomeric Excess (de) |

| 3-Methoxyacetophenone | (S)- or (R)-α-methylbenzylamine | Ti(OiPr)₄/Raney Ni/H₂ | Good to Excellent |

Table 2: Asymmetric Reductive Amination using Ti(OiPr)₄/Raney Ni/H₂ System. researchgate.net

Diastereoselective Reductive Amination with Chiral Auxiliaries (e.g., α-Methylbenzylamine)

Diastereoselective reductive amination is a powerful strategy for controlling stereochemistry during the synthesis of chiral amines. This method involves the reaction of a ketone, in this case, 3-methoxyphenylacetone (B143000), with a chiral amine, such as (R)-α-methylbenzylamine, which serves as a chiral auxiliary. The initial reaction forms a mixture of diastereomeric imines or enamines. Subsequent reduction of this intermediate, typically with a hydride source like hydrogen gas over a platinum catalyst (Pt/C), leads to the formation of a diastereomeric mixture of the secondary amine.

The chiral auxiliary imparts facial selectivity to the reduction step, resulting in an unequal formation of the possible diastereomers. The success of this approach hinges on the ability of the chiral auxiliary to effectively bias the approach of the reducing agent. After the reduction, the chiral auxiliary can be removed, typically through hydrogenolysis, to yield the desired chiral primary amine. This strategy has been successfully applied in the synthesis of compounds structurally related to this compound, such as (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, demonstrating the utility of chiral auxiliaries in achieving high stereoselectivity. google.com

Diastereomeric Resolution Techniques for Enantiomeric Purity (e.g., with Mandelic Acid)

For obtaining enantiomerically pure amines, diastereomeric resolution is a classical and effective technique. This method involves reacting a racemic mixture of an amine with a single enantiomer of a chiral acid, known as a resolving agent. Mandelic acid is a commonly used resolving agent for this purpose. researchgate.netresearchgate.net The reaction between the racemic amine and the enantiopure acid results in the formation of a mixture of two diastereomeric salts.

These diastereomeric salts possess different physical properties, most notably different solubilities. This difference allows for their separation by fractional crystallization. researchgate.net One of the diastereomeric salts will preferentially crystallize from the solution, leaving the other diastereomer dissolved in the mother liquor. After separation of the less-soluble salt by filtration, the salt can be treated with a base to liberate the enantiomerically enriched free amine. The success of this resolution depends on the significant difference in solubility between the two diastereomeric salts. Various chiral amines have been successfully resolved using mandelic acid and its derivatives. google.com

Multi-Component and Tandem Reaction Sequences

General Methodologies for N-Heterocyclic Cation Formation Involving Amine Nucleophilic Attack

The formation of N-heterocyclic cations often involves the nucleophilic attack of an amine onto an electrophilic center within a molecule, triggering a cyclization cascade. libretexts.org A general strategy involves the reaction of a primary amine with a suitable electrophilic starting material, which can lead to the formation of a five-membered ring through a favorable 5-exo-tet cyclization. gla.ac.uk In some cases, this process can occur as a one-pot, three-step sequence involving spontaneous nucleophilic addition, cyclization, and a subsequent hydride loss to rearomatize the system, yielding stable N-heterocyclic cations. gla.ac.uk The versatility of this approach allows for the construction of complex molecular architectures from simple starting materials. The amine's lone pair of electrons is central to its role as a nucleophile in these transformations. uomustansiriyah.edu.iq

Tandem Approaches for N-Methylated Tertiary Amines

Tandem, or one-pot, reactions provide an efficient means of synthesizing complex molecules by combining multiple reaction steps without isolating intermediates. The synthesis of N-methylated tertiary amines can be achieved through such tandem approaches. One notable method involves an Iridium-catalyzed three-component coupling of a carbonyl compound, an amine, and methanol. rsc.org This process follows a reductive amination pathway, followed by N-methylation where methanol serves as the methyl source. Similarly, nickel-based catalysts have been employed for the tandem synthesis of tertiary amines starting from aromatic aldehydes and ammonia, combining reductive amination and N-methylation in a single process. semanticscholar.orgsciopen.com These methods are often cost-effective and can be performed under mild conditions with high yields. acs.org

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives is crucial for exploring structure-activity relationships of a parent compound. Various analogues of this compound have been synthesized. For instance, N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine is a closely related analogue with an additional methoxy (B1213986) group on the phenyl ring. nih.gov The synthesis of such compounds often follows similar reductive amination protocols. For example, N-benzyl-1-(4-methylphenyl)ethylamine can be prepared by reacting 4-methyl-1-phenylethylamine with benzaldehyde, followed by hydrogenation. google.com Other related structures include various acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine. nih.gov

Below is a table summarizing some of the synthesized analogues and their respective starting materials.

| Derivative/Analogue Name | Key Starting Materials |

| N-benzyl-1-(4-methylphenyl)ethylamine | 4-methyl-1-phenylethylamine, Benzaldehyde |

| N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine | 1-(3,4-dimethoxyphenyl)ethanamine, Benzaldehyde |

| (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine | p-methoxyphenylacetone, (R)-α-methylbenzylamine |

| Acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine | 2-(3,4-dimethoxyphenyl)ethylamine, Various acylating agents |

Preparation of N-Benzyl-Phenethylamine and N-Benzyl-Propylamine Frameworks

A prevalent and effective method for the synthesis of N-benzyl-phenethylamine and N-benzyl-propylamine frameworks is through reductive amination. google.com This two-step process typically involves the condensation of a primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the corresponding amine.

For the preparation of N-benzyl-phenethylamines, a common approach involves the reaction of a phenethylamine hydrochloride with a substituted benzaldehyde in the presence of a base, such as triethylamine (B128534) (Et3N), in a solvent like ethanol. This reaction forms an imine in situ. Subsequent reduction of the imine, often accomplished with a hydride reducing agent like sodium borohydride (NaBH4), yields the desired N-benzyl-phenethylamine. google.com The reaction mixture is typically stirred at room temperature, and the progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). google.com

Similarly, N-benzyl-propylamine frameworks can be synthesized using analogous reductive amination strategies. For instance, the synthesis of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine has been achieved by reacting R-1-(4-methoxyphenyl)-2-propylamine with benzaldehyde, followed by hydrogenation, often catalyzed by platinum on carbon (Pt/C).

A patented process for the preparation of N-benzylamines outlines a method where an amine is reacted with a benzaldehyde in a water-miscible solvent to form an imine. google.com This imine solution, containing the water of reaction, is then hydrogenated in the presence of a catalyst containing metals from groups 8 to 10 of the periodic table to yield the N-benzylamine. google.com This process avoids the need to remove the water of reaction before the hydrogenation step. google.com

The following table summarizes typical reactants and conditions for the synthesis of these frameworks:

| Starting Amine | Carbonyl Compound | Reducing Agent/Catalyst | Solvent | Key Features |

| Phenethylamine hydrochloride | Substituted benzaldehyde | NaBH4 | Ethanol | Indirect reductive amination via imine formation. google.com |

| 1-(4-Chlorophenyl)ethylamine | Benzaldehyde | H2/Pd/C | Methanol | Iminization followed by catalytic hydrogenation. google.com |

| 1-(4-Methoxyphenyl)ethylamine | Benzaldehyde | H2/Pd/C | Methanol | Synthesis of a methoxy-substituted derivative. google.com |

| R-1-(4-methoxyphenyl)-2-propylamine | Benzaldehyde | H2/Pt/C | Methanol, Ethanol, or THF | Stereoselective synthesis of a propylamine (B44156) framework. |

Functionalization of Aromatic Rings via Directed Metalation and Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This technique relies on the presence of a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent, typically an alkyllithium such as n-butyllithium or sec-butyllithium. This coordination directs the deprotonation of the aromatic ring at the position ortho to the DMG, forming an aryllithium intermediate. wikipedia.orgbaranlab.org

In the context of N-benzyl-phenethylamine derivatives, the nitrogen-containing substituent can potentially act as a DMG. However, the efficiency of this direction can be influenced by other substituents on both the phenethylamine and benzyl portions of the molecule. The aryllithium species generated through DoM is a potent nucleophile and can react with a wide variety of electrophiles in a step known as electrophilic quenching. This allows for the introduction of a diverse array of functional groups at the ortho position.

Examples of electrophiles that can be used in the quenching step include:

Carbon dioxide (CO2) to introduce a carboxylic acid group.

Aldehydes and ketones to form secondary and tertiary alcohols, respectively.

Alkyl halides to introduce alkyl groups.

Disulfides to form thioethers.

While the application of DoM to N-benzyl-phenethylamine frameworks is a viable strategy for their functionalization, the specific conditions, including the choice of organolithium reagent, solvent, temperature, and the nature of the protecting groups on the amine, are crucial for achieving high yields and regioselectivity. Research has shown that N-acyl groups can serve as effective DMGs in phenethylamine systems, facilitating ortho-lithiation and subsequent reaction with electrophiles to generate 3,4-dihydroisoquinolines.

Synthesis of Compounds Bearing Related Aromatic Substituents (e.g., Ethoxy, Chloro)

The synthesis of this compound analogs with different substituents on the aromatic ring, such as ethoxy or chloro groups, can be readily achieved by employing appropriately substituted starting materials in the synthetic schemes described above.

For instance, to synthesize an ethoxy-substituted derivative, one would start with 1-(3-ethoxyphenyl)ethanamine (B1587188) and react it with benzaldehyde under reductive amination conditions. Similarly, the synthesis of a chloro-substituted analog would involve the use of 1-(3-chlorophenyl)ethanamine (B130026) as the starting amine. A patented process for preparing N-benzylamines lists 1-(4-chlorophenyl)ethylamine as a suitable starting amine for the synthesis of the corresponding N-benzyl derivative. google.com

The following table illustrates the synthesis of various substituted N-benzyl-phenethylamine analogs:

| Target Compound | Starting Phenethylamine | Starting Benzaldehyde | Synthetic Method |

| N-benzyl-1-(3-ethoxyphenyl)ethanamine | 1-(3-ethoxyphenyl)ethanamine | Benzaldehyde | Reductive Amination |

| N-benzyl-1-(3-chlorophenyl)ethanamine | 1-(3-chlorophenyl)ethanamine | Benzaldehyde | Reductive Amination |

| N-benzyl-1-(4-methylphenyl)ethylamine | 1-(4-methylphenyl)ethylamine | Benzaldehyde | Reductive Amination |

The versatility of the reductive amination reaction allows for the combination of a wide range of substituted phenethylamines and benzaldehydes, providing access to a large library of N-benzyl-phenethylamine derivatives with diverse substitution patterns on both aromatic rings. This modularity is a key advantage in the exploration of structure-activity relationships for this class of compounds.

Stereochemical Aspects in Chemical Transformations

Enantioselective Synthesis and Stereocontrol Strategies

The direct synthesis of a specific enantiomer of N-benzyl-1-(3-methoxyphenyl)ethanamine can be achieved through several powerful strategies that guide the formation of the desired stereocenter. These methods are often more efficient than the separation of racemic mixtures.

Asymmetric reductive amination (ARA) of prochiral ketones is one of the most direct and atom-economical methods for the synthesis of chiral amines. harvard.edu This one-pot reaction involves the in-situ formation of an imine from a ketone (3-methoxyacetophenone) and an amine (benzylamine), followed by asymmetric hydrogenation of the C=N double bond using a chiral catalyst.

Ruthenium and iridium-based catalysts featuring chiral phosphine (B1218219) ligands have proven to be highly effective in this transformation. For instance, ruthenium-catalyzed direct asymmetric reductive amination of ketones with ammonium (B1175870) salts as the amine source has been shown to produce chiral primary amines in high yields and enantioselectivities. nih.govacs.orggoogle.com While the direct reductive amination to form this compound can be challenging due to catalyst inhibition by the amine substrate and product, the asymmetric hydrogenation of the pre-formed imine, N-(1-(3-methoxyphenyl)ethylidene)benzenemethanamine, is a more common approach. Chiral iridium catalysts, in particular, have been successfully employed for the asymmetric hydrogenation of various imines. chinesechemsoc.orgacs.orgnih.gov The choice of the chiral ligand is crucial for achieving high enantiomeric excess (ee).

More recently, biocatalysis using engineered amine dehydrogenases (AmDHs) has emerged as a powerful tool for the asymmetric reductive amination of ketones, offering excellent conversions and enantioselectivities under mild reaction conditions. researchgate.net

Table 1: Asymmetric Catalysis in the Synthesis of Chiral Amines

| Catalyst/Enzyme System | Substrate | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Ru(2-hydroxynicotinate)₂{(R)-binap} | α-alkoxy ketone | Chiral primary amine | --- | 83 | acs.org |

| Ir-catalyst with spiro phosphine-amine-phosphine ligand | Dialkyl imine | Chiral amine | High | High | chinesechemsoc.org |

| Engineered Amine Dehydrogenase (Ja-AmDH-M3₃) | Alkyl (hetero)aryl ketones | Chiral primary amines | up to 99 | up to 99 | researchgate.net |

| Iridium(I) complex with chiral phosphinodihydrooxazole | N-(1-phenylethylidene)aniline | (R)-N-phenyl-1-phenylethylamine | Quantitative | up to 81 | acs.org |

When a chiral center already exists in the amine or ketone precursor, the hydrogenation of the resulting imine leads to the formation of a diastereomer. Controlling which diastereomer is formed is known as diastereoselective control. This is often achieved by using chiral reducing agents or by the influence of the existing stereocenter on the trajectory of the hydrogenation.

For the synthesis of this compound, if one were to start with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, and react it with 3-methoxyacetophenone, the subsequent reduction of the formed imine would be a diastereoselective process. The inherent chirality of the starting amine would direct the approach of the hydride, favoring the formation of one diastereomer over the other.

Furthermore, the use of modified borane (B79455) reagents can significantly influence the diastereoselectivity of the reduction of chiral ketones and imines. nih.govresearchgate.net For instance, the reduction of chiral cyclic α-ketophosphinates has shown that the choice of borane reagent can dramatically alter the diastereomeric ratio of the resulting alcohol. researchgate.net These principles can be extended to the diastereoselective reduction of the imine precursor to this compound.

Table 2: Diastereoselective Reduction of Chiral Carbonyls and Imines

| Substrate | Reducing Agent | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|

| Chiral cyclic α-ketophosphinate | NaBH₄ / L-proline | Selective for one diastereomer | researchgate.net |

| Chiral cyclic α-ketophosphinate | Tartaric acid complex of borane | 88% de (favoring the other diastereomer) | researchgate.net |

| α,β-unsaturated imines | Me₂S-BH₃ | Exclusive 1,2-reduction | nih.gov |

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. harvard.edunih.govcaltech.eduacs.org After the desired stereocenter has been created, the auxiliary is removed. This is a powerful and reliable method for asymmetric synthesis.

A common strategy for the synthesis of chiral amines like this compound involves the use of a chiral amine as the auxiliary. For example, (R)-(+)-α-methylbenzylamine can be reacted with 3-methoxyacetophenone to form a chiral imine. sigmaaldrich.comsigmaaldrich.comresearchgate.net The subsequent reduction of this imine would be directed by the chiral auxiliary, leading to a diastereomeric mixture of amines. After separation of the diastereomers, the α-methylbenzyl group can be removed by hydrogenolysis to yield the desired enantiomerically pure primary amine, 1-(3-methoxyphenyl)ethylamine. This primary amine can then be benzylated to give the final product.

Pseudoephedrine is another versatile chiral auxiliary that has been extensively used in asymmetric synthesis. harvard.edunih.gov It can be acylated to form amides, which can then undergo highly diastereoselective alkylations. acs.org While not a direct route to this compound, the principles of using pseudoephedrine to control stereochemistry are well-established.

Table 3: Application of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Reaction Type | Diastereoselectivity | Reference |

|---|---|---|---|

| (R)-(+)-α-Methylbenzylamine | Reductive amination | High | researchgate.net |

| Pseudoephedrine | Alkylation of amides | High | acs.org |

| Pseudoephenamine | Alkylation to form quaternary centers | High | nih.gov |

Resolution of Racemic Mixtures of Precursors and Analogues

Resolution is the process of separating a racemic mixture into its constituent enantiomers. While often less efficient than asymmetric synthesis, it remains a widely used method, particularly for the synthesis of the precursor amine, 1-(3-methoxyphenyl)ethylamine. thermofisher.comthermofisher.comnih.govchemicalbook.com

A classical method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent. nih.gov For 1-(3-methoxyphenyl)ethylamine, a chiral acid such as L- or D-tartaric acid can be used. The two diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization. Once separated, the pure enantiomer of the amine can be liberated by treatment with a base.

Enzymatic kinetic resolution is another powerful technique for separating racemic mixtures. nih.govresearchgate.netyoutube.comnih.gov Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic amine or alcohol at a much faster rate than the other. nih.gov This leaves one enantiomer unreacted and the other as an acylated product, which can then be separated. The acylated enantiomer can be subsequently deacylated to yield the pure amine. This method is known for its high enantioselectivity under mild conditions.

Table 4: Methods for the Resolution of Racemic Amines

| Method | Resolving Agent/Enzyme | Principle | Reference |

|---|---|---|---|

| Diastereomeric Salt Formation | Chiral acids (e.g., Tartaric acid) | Differential solubility of diastereomeric salts | nih.gov |

| Enzymatic Kinetic Resolution | Lipases | Enantioselective acylation | nih.govresearchgate.net |

| PEGylated Resolving Agents | PEGylated-(R)-mandelic acid | Temperature-assisted phase transition of diastereomeric complexes | nih.gov |

Investigation of Stereodivergent Processes

Stereodivergent synthesis provides access to any desired stereoisomer of a product with multiple stereocenters from a common set of starting materials, simply by changing the chiral catalyst or reagent. acs.orgacs.orgorganic-chemistry.orgnih.gov This is a highly sought-after goal in asymmetric synthesis as it offers maximum flexibility.

Dual catalysis, where two distinct chiral catalysts work in concert, has emerged as a powerful strategy for stereodivergent synthesis. researchgate.netacs.orgacs.orgorganic-chemistry.orgnih.gov For the synthesis of this compound, which has one stereocenter, the concept of stereodivergence would apply to the synthesis of its diastereomers if an additional stereocenter were present, for instance, in the benzyl (B1604629) group.

A hypothetical stereodivergent synthesis of a diastereomeric analogue of this compound could involve the reaction of 3-methoxyacetophenone with a chiral benzylamine (B48309) derivative in the presence of two different chiral catalysts, one controlling the formation of the new stereocenter at the ethylamine (B1201723) moiety and the other influencing the configuration of a stereocenter on the benzyl group. By choosing the appropriate combination of catalyst enantiomers, all four possible diastereomers could be selectively synthesized. While a specific example for this compound is not reported, the development of stereodivergent methods for the synthesis of 1,3-aminoalcohols and other molecules with multiple stereocenters demonstrates the potential of this approach. nih.govnih.gov

Mechanistic Investigations of Relevant Reactions

Elucidation of Reductive Amination Mechanisms

Reductive amination is a cornerstone of amine synthesis. The reaction proceeds in two main stages: the formation of an imine from a carbonyl compound and an amine, followed by the reduction of the imine to the corresponding amine. libretexts.orgyoutube.com The initial step involves the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. This intermediate then undergoes dehydration to form the imine. wikipedia.org The equilibrium between the reactants and the imine can be shifted towards the product by removing the water formed during the reaction. wikipedia.org

The reduction of the imine intermediate is a critical step that can be understood through the concepts of inner-sphere and outer-sphere electron transfer, particularly when considering metal-hydride reducing agents.

Inner-Sphere Electron Transfer : This mechanism involves a direct covalent linkage between the two reacting species, typically through a bridging ligand. differencebetween.comwikipedia.org In the context of imine reduction by complex metal hydrides (e.g., NaBH₄), the hydride ion (H⁻) is directly transferred from the boron atom to the electrophilic carbon of the iminium ion. This direct transfer is characteristic of an inner-sphere pathway, where a transient bond forms between the boron complex and the imine or iminium ion, facilitating the hydride delivery. This pathway is generally more favorable enthalpically due to the significant interaction between the reacting centers. wikipedia.org

Outer-Sphere Electron Transfer : In contrast, this mechanism involves the transfer of an electron through space between two separate and intact coordination spheres. differencebetween.comutexas.edu This pathway does not involve a bridging ligand. differencebetween.com While common in the redox chemistry of transition metal complexes, a pure outer-sphere mechanism is less likely for the hydride transfer step in reductive amination using borohydride (B1222165) reagents. However, for certain catalytic hydrogenations involving metal surfaces or soluble catalysts, the exact nature of the hydrogen transfer might have characteristics that can be analyzed from both perspectives.

For the typical synthesis of N-benzyl-1-(3-methoxyphenyl)ethanamine using reagents like sodium borohydride or catalytic hydrogenation, the hydride or hydrogen transfer to the imine intermediate is best described as an inner-sphere process.

The efficiency of reductive amination is significantly influenced by the pH of the reaction medium. Mildly acidic conditions are generally optimal. masterorganicchemistry.comresearchgate.net Acid catalysis plays a dual role in the mechanism:

Activation of the Carbonyl Group : In the initial stage of imine formation, the acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine. However, if the pH is too low, the amine nucleophile will be protonated to its non-nucleophilic ammonium (B1175870) salt, inhibiting the reaction. masterorganicchemistry.com

Activation of the Imine for Reduction : Once the imine is formed, the acidic catalyst protonates the imine nitrogen atom. nih.gov This creates a highly electrophilic iminium ion. The iminium ion is significantly more reactive towards reduction by hydride reagents than the neutral imine. masterorganicchemistry.com This increased reactivity is a key reason why reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are milder than NaBH₄, are highly effective for reductive amination. masterorganicchemistry.comnih.gov They selectively reduce the iminium ion in the presence of the less reactive starting carbonyl compound. masterorganicchemistry.com

The mechanism under acidic conditions can be depicted as: C=N (Imine) + H⁺ ⇌ [C=N⁺H] (Iminium ion) [C=N⁺H] + H⁻ (from reducing agent) → CH-NH (Amine)

Catalytic Cycle and Intermediate Studies

Catalytic reductive amination, often employing transition metals like platinum, palladium, or iridium with H₂ gas, provides an alternative, atom-economical route. google.comgoogle.com The catalytic cycle typically involves several key steps and intermediates.

For a generic transition metal (M) catalyst, the cycle for the direct reductive amination of 3-methoxyacetophenone with benzylamine (B48309) can be proposed as follows:

Imine Formation : 3-methoxyacetophenone and benzylamine react to form the corresponding imine, a step that can occur prior to or on the catalyst surface.

Oxidative Addition of H₂ : The metal catalyst activates molecular hydrogen, forming a metal dihydride species (H₂-M).

Coordination of Imine : The imine intermediate coordinates to the metal center.

Hydride Insertion : A hydride ligand from the metal is transferred to the imine carbon, forming a metal-amido intermediate.

Second Hydride Transfer/Reductive Elimination : The second hydride is transferred, or reductive elimination occurs, releasing the final amine product, this compound, and regenerating the active catalyst for the next cycle.

Intermediate studies, often involving spectroscopic techniques and trapping experiments, have helped to identify species like metal-hydride complexes and coordinated imines in related systems. rsc.org For instance, in iridium-catalyzed reactions, Ir(III)-hydride species have been identified as key intermediates. rsc.org

Kinetic Studies, Including Kinetic Isotope Effects (KIE)

Kinetic studies provide quantitative data on reaction rates and help to identify the rate-determining step of a reaction. The Kinetic Isotope Effect (KIE) is a powerful tool in such studies. It compares the rate of a reaction when a specific atom is replaced by its heavier isotope (e.g., hydrogen with deuterium). nih.gov

In the context of the reductive amination to form this compound, KIE studies can distinguish whether imine formation or imine reduction is rate-limiting.

If the C-H bond formation (hydride transfer) is the rate-determining step, a significant primary KIE (kH/kD > 1) would be observed when a deuterated reducing agent (e.g., NaBD₄) is used.

Studies on the reduction of substituted acetophenones have shown KIE values that suggest the hydride transfer is indeed involved in the rate-determining step. For example, the reduction of acetophenone using deuterated 2-propanol showed a kH/kD of 1.6, indicating that the transfer of a hydrogen (or hydride) from the alcohol to the ketone is part of the rate-limiting step. researchgate.net A similar principle applies to imine reduction.

A hypothetical KIE experiment for the synthesis of the target compound is outlined in the table below.

| Experiment | Reducing Agent | Relative Rate | Expected kH/kD | Implication |

| 1 | NaBH₄ | kH | \multirow{2}{*}{> 1} | Hydride transfer to the iminium ion is likely the rate-determining step. |

| 2 | NaBD₄ | kD |

Table 1: Hypothetical Kinetic Isotope Effect Data for Imine Reduction.

Computational Chemistry for Mechanistic Insights

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for obtaining detailed mechanistic insights at the molecular level. rsc.orgsemanticscholar.org These studies can model reaction pathways, characterize transition states, and calculate activation energies, providing a theoretical framework that complements experimental findings.

DFT calculations have been employed to investigate the mechanisms of reductive amination. nih.govnih.gov Such studies typically analyze the entire reaction coordinate, from the initial condensation of the amine and carbonyl to the final reduction of the imine.

Key findings from DFT studies on analogous systems include:

Hemiaminal Formation and Dehydration : Calculations confirm that the initial adduct of the amine and carbonyl forms a hemiaminal, which then must overcome an energy barrier for dehydration to the imine. This dehydration step is often found to be the rate-determining step of the imine formation phase and is frequently catalyzed by acid. nih.gov

Imine vs. Carbonyl Reduction : DFT studies have been used to explain the selectivity of reducing agents like sodium triacetoxyborohydride (STAB). Calculations show that the transition state for the hydride transfer to the protonated imine (iminium ion) is significantly lower in energy than the transition state for the hydride transfer to the starting carbonyl compound. nih.govscholaris.ca This difference in activation energy explains the observed chemoselectivity.

Role of Catalysts : For catalyzed reactions, DFT can model the interaction of reactants and intermediates with the catalyst. For example, calculations on BF₃-catalyzed reductive amination have shown that the catalyst activates the imine and that the rate-determining step is the hydride transfer from the reducing agent (e.g., formic acid) to the protonated imine. rsc.org

A simplified energy profile derived from typical DFT calculations for direct reductive amination is shown below.

| Reaction Step | Intermediate/Transition State | Relative Free Energy (ΔG, kcal/mol) |

| Reactants | Carbonyl + Amine | 0 |

| Transition State 1 | TS for Hemiaminal formation | +10 to +15 |

| Intermediate 1 | Hemiaminal | +5 to +10 |

| Transition State 2 | TS for Dehydration | +20 to +25 |

| Intermediate 2 | Imine + Water | +2 to +5 |

| Intermediate 3 | Iminium Ion | +10 to +15 (in presence of acid) |

| Transition State 3 | TS for Hydride Transfer to Iminium | +15 to +20 |

| Products | Amine | < 0 (Exergonic) |

Table 2: Representative Relative Free Energy Profile from DFT Studies for Reductive Amination. Note: Values are illustrative and vary based on the specific system and computational model.

These computational models provide a granular view of the reaction, highlighting the energetic landscape and rationalizing the experimental observations regarding catalyst effects and reaction selectivity.

Analysis of Transition States and Energetics

The reaction proceeds through two main stages:

Formation of an intermediate enamine or iminium cation.

Reduction of the intermediate by a hydride source.

Computational studies on the reductive amination of acetophenones highlight that the reaction mechanism and the nature of the rate-determining step can be highly sensitive to the specific reactants, the choice of reducing agent, and the presence of an acid catalyst.

Enamine/Iminium Formation:

The initial step involves the nucleophilic attack of benzylamine on the carbonyl carbon of 3-methoxyacetophenone, forming a hemiaminal intermediate. This is followed by an acid-catalyzed dehydration step to yield a resonance-stabilized enamine or its protonated form, the iminium cation. The transition state for the dehydration step is often the highest energy barrier in this initial stage. DFT calculations on analogous acetophenone systems reveal that the acid catalyst plays a crucial role not just in the elimination of water, but also in the subsequent reduction step.

Hydride Reduction Step:

The second stage involves the reduction of the C=N double bond of the intermediate. The transition state for this step involves the transfer of a hydride ion from the reducing agent (e.g., a borohydride derivative) to the electrophilic carbon of the iminium ion. The energetics of this step are significantly influenced by the nature of the reducing agent and the stability of the iminium intermediate.

The presence of the electron-donating methoxy (B1213986) group at the meta-position of the acetophenone ring is expected to have a modest electronic influence on the reaction energetics compared to unsubstituted acetophenone. It can slightly modulate the electrophilicity of the carbonyl carbon and the stability of the iminium intermediate, thereby affecting the activation energies of the transition states.

Detailed research findings from computational studies on the reductive amination of acetophenones provide representative energetic values that can serve as a model for the this compound system. The Gibbs free energy of activation (ΔG‡) is a key parameter determining the rate of each step.

Below is a representative data table illustrating the calculated energetics for the key transition states in the acid-catalyzed reductive amination of a model acetophenone, which provides a framework for understanding the reaction of its 3-methoxy derivative.

Table 1: Representative Calculated Energetic Profile for Reductive Amination of Acetophenone

The following interactive data table is based on analogous systems and serves to illustrate the expected energetic landscape. Values are representative and given in kcal/mol.

| Reaction Step | Intermediate/Transition State | Representative ΔG‡ (kcal/mol) | Description |

| Iminium Formation | |||

| Step 1 | Hemiaminal Formation (TS1) | 15 - 20 | Nucleophilic attack of the amine on the ketone. |

| Step 2 | Water Elimination (TS2) | 20 - 25 | Acid-catalyzed dehydration; often the rate-limiting step of this stage. |

| Reduction | |||

| Step 3 | Hydride Transfer (TS3) | 18 - 23 | Transfer of hydride from the reducing agent to the iminium carbon. |

This data is illustrative, derived from computational studies on analogous acetophenone systems, and represents a plausible energetic pathway.

Analytical Methodologies for Structural and Stereochemical Research

Advanced Spectroscopic Characterization (Beyond Basic Identification)

Spectroscopic methods are fundamental to the characterization of N-benzyl-1-(3-methoxyphenyl)ethanamine, offering insights into its electronic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine, shows characteristic signals for the different types of protons. For this compound, one would expect to see distinct signals for the aromatic protons on both the benzyl (B1604629) and methoxyphenyl rings, the methoxy (B1213986) group protons, the benzylic methylene (B1212753) protons, the methine proton, and the methyl protons. The chemical shifts and coupling patterns of these signals are diagnostic for the compound's structure. For instance, in the synthesis of related N-heterocyclic cations, ¹H NMR was used to monitor the reaction progress by observing the disappearance of starting material signals and the appearance of product signals. orgsyn.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct peaks would be observed for the carbons of the aromatic rings, the methoxy group, the benzylic methylene group, the methine carbon, and the methyl carbon. For example, in a study of N-heterocyclic cations, ¹³C NMR data was used to confirm the structure of the synthesized compounds, with specific chemical shifts assigned to each carbon atom. gla.ac.uk

In Situ NMR for Reaction Monitoring: In situ NMR is a valuable technique for monitoring the progress of the synthesis of this compound in real-time. This method allows for the observation of the formation of intermediates and the final product without the need for sample isolation. gla.ac.uk For instance, in the synthesis of phenanthridinium derivatives, in situ NMR experiments were crucial in elucidating the reaction mechanism by trapping and characterizing unstable intermediates. gla.ac.uk

Below is a table summarizing hypothetical ¹H and ¹³C NMR data for this compound based on known chemical shift ranges for similar structures.

| Atom | Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data |

| Aromatic Protons (Benzyl) | 7.2-7.4 ppm (m, 5H) | 127-140 ppm |

| Aromatic Protons (Methoxyphenyl) | 6.7-7.2 ppm (m, 4H) | 111-160 ppm |

| Methoxy Protons (-OCH₃) | ~3.8 ppm (s, 3H) | ~55 ppm |

| Benzylic Protons (-CH₂-) | ~3.7 ppm (s, 2H) | ~50 ppm |

| Methine Proton (-CH-) | ~3.5 ppm (q, 1H) | ~58 ppm |

| Methyl Protons (-CH₃) | ~1.3 ppm (d, 3H) | ~24 ppm |

| Note: This is a hypothetical representation. Actual values can vary based on solvent and experimental conditions. |

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula. nih.gov Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation and for differentiating between isomers by analyzing the fragmentation patterns of the molecule. nih.govnih.gov

In the analysis of related N-benzylphenethylamines, both electron ionization (EI) and electrospray ionization (ESI) have been used. nih.govnih.gov EI-MS of similar compounds often results in fragmentation, with the iminium cation being a significant fragment. ojp.gov ESI coupled with collision-induced dissociation (CID) in tandem MS experiments can provide distinctive fragmentation patterns that are useful for differentiating positional isomers. nih.gov For instance, studies on dimethoxyphenyl-N-(2-halogenobenzyl)ethanamine isomers have shown that CID spectra recorded at low energy values can effectively distinguish between them without the need for derivatization. nih.gov

Table of Expected Mass Spectrometry Data:

| Technique | Expected Information | Example Fragment Ions (m/z) |

| MS (EI) | Molecular Ion (M⁺), Fragmentation Pattern | 241 (M⁺), 150 (M⁺ - C₇H₇), 91 (C₇H₇⁺) |

| HRMS | Exact Mass | 241.1467 (for C₁₆H₁₉NO) |

| Tandem MS (ESI-CID) | Characteristic Fragment Ions for Isomer Differentiation | Precursor ion (e.g., [M+H]⁺ at m/z 242) fragments to produce specific product ions. |

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic rings), and C-O stretching (methoxy group). researchgate.netnist.gov The presence of these bands provides evidence for the key functional groups within the molecule. For example, in the analysis of N-benzylamines, the N-H stretching mode is a key diagnostic peak. researchgate.net

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems of the aromatic rings. The UV-Vis spectrum of this compound would likely show absorption maxima corresponding to the π-π* transitions of the phenyl and methoxyphenyl rings. researchgate.netresearchgate.net The position and intensity of these absorption bands can be influenced by the substitution pattern on the aromatic rings.

Table of Expected Spectroscopic Data:

| Spectroscopic Technique | Expected Absorption Bands/Maxima | Interpretation |

| Infrared (IR) | ~3300-3500 cm⁻¹ (N-H stretch), ~3000-3100 cm⁻¹ (Aromatic C-H stretch), ~2850-2950 cm⁻¹ (Aliphatic C-H stretch), ~1600 cm⁻¹ (Aromatic C=C stretch), ~1250 cm⁻¹ (C-O stretch) | Presence of secondary amine, aromatic rings, aliphatic groups, and methoxy group. |

| UV-Visible (UV-Vis) | ~220 nm and ~270 nm | π-π* transitions of the aromatic rings. |

Advanced Chromatographic Techniques

Chromatographic methods are essential for separating this compound from impurities and for its quantitative analysis.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds and is well-suited for determining the purity of this compound and identifying any volatile impurities. osti.govosti.gov The compound is first separated from other components in a mixture by gas chromatography, and then the separated components are detected and identified by mass spectrometry. The retention time in the GC column and the mass spectrum of the eluted compound provide a high degree of confidence in its identification. ojp.gov Derivatization, such as with trifluoroacetic anhydride, can sometimes be employed to improve the chromatographic properties and mass spectral fragmentation of related amines, aiding in isomer differentiation. nih.gov

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a versatile technique for the separation, purification, and analysis of this compound. When coupled with a diode-array detector (DAD), it allows for the simultaneous acquisition of UV-Vis spectra across a range of wavelengths, which can aid in peak identification and purity assessment. nih.gov Coupling LC with a mass spectrometer (LC-MS) provides even greater specificity and sensitivity, allowing for the accurate determination of the molecular weight of the eluting compounds. nih.govnih.gov Reverse-phase LC is a common mode of separation for such compounds. nih.gov These techniques are particularly valuable for analyzing non-volatile impurities and for the quantitative analysis of the compound in various matrices.

Chiral Separation Techniques (e.g., Chiral HPLC) for Enantiomeric Excess Determination

The determination of the enantiomeric excess (ee) is fundamental in the analysis of chiral compounds like this compound. mdpi.com High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is a primary and powerful technique for this purpose. heraldopenaccess.usscirp.org This method allows for the physical separation of the two enantiomers, (R)- and (S)-N-benzyl-1-(3-methoxyphenyl)ethanamine, enabling their individual quantification.

The core principle of chiral HPLC involves the differential interaction of the enantiomers with the CSP. The CSP creates a chiral environment, leading to the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. These diastereomeric complexes have different energies of association and dissociation, resulting in different retention times on the column, and thus, separation. sigmaaldrich.com

The selection of the appropriate CSP and mobile phase is critical for achieving successful enantioseparation. For chiral amines and related structures, several types of CSPs have proven effective:

Pirkle-type Phases: These are based on small chiral molecules covalently bonded to a silica (B1680970) support. Phases like N-(3,5-dinitrobenzoyl)-D-phenylglycine are well-known for their ability to separate a wide range of chiral compounds, including derivatives of benzyl alcohols and amines, through π-π interactions, hydrogen bonding, and dipole-dipole interactions. scirp.orgscirp.org

Polysaccharide-based Phases: CSPs derived from cellulose (B213188) or amylose, often coated or immobilized on a silica gel support, are among the most versatile and widely used. They can separate a broad spectrum of racemates through a combination of attractive interactions and inclusion complexing. sigmaaldrich.comnih.gov

Macrocyclic Glycopeptide Phases: Chiral selectors like vancomycin (B549263) (as found in CHIROBIOTIC V columns) can offer unique selectivity for chiral amines, operating in reversed-phase, polar organic, or normal-phase modes. sigmaaldrich.com

Detection is typically achieved using a standard UV detector, as the aromatic rings in this compound provide strong chromophores. uma.es More advanced chiroptical detectors, such as a Circular Dichroism (CD) detector, can provide additional information and confirm the identity of the eluting enantiomers without needing pure standards. heraldopenaccess.us The enantiomeric excess is calculated from the peak areas of the two separated enantiomers in the chromatogram. sigmaaldrich.com

The table below outlines hypothetical, yet standard, starting conditions for developing a chiral HPLC method for the enantioseparation of this compound, based on common practices for similar analytes.

| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivative) | Pirkle-type (e.g., N-(3,5-dinitrobenzoyl)-phenylglycine) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) with additive | Acetonitrile/Aqueous Buffer (e.g., pH 4) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detector | UV at 254 nm | UV at 254 nm or Fluorescence |

| Expected Outcome | Baseline separation of (R)- and (S)-enantiomers | Separation of enantiomers allowing for ee calculation |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used to monitor the progress of the synthesis of this compound and to guide its subsequent purification. researchgate.net The synthesis, typically a reductive amination between 3-methoxyphenylacetone (B143000) and benzylamine (B48309) or the alkylation of 1-(3-methoxyphenyl)ethanamine (B1352114) with a benzyl halide, can be easily tracked using TLC.

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is commonly coated with silica gel as the stationary phase. The plate is then developed in a chamber containing a suitable mobile phase (eluent). The separation of components on the plate is based on their differential polarity. Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds have a stronger affinity for the silica gel and exhibit lower Rf values.

For the synthesis of this compound, one would expect the starting materials and the final product to have distinct Rf values. For instance, in a reductive amination:

Starting Materials: 1-(3-methoxyphenyl)ethanamine and benzaldehyde (B42025) (or its precursor ketone) would be spotted as standards.

Product: The this compound product is less polar than the starting primary amine but may have polarity similar to the starting aldehyde.

Intermediate: The intermediate imine, N-benzylidene-1-(3-methoxyphenyl)ethanamine, would also have a unique Rf value.

By comparing the spots from the reaction mixture to the standards, a chemist can qualitatively assess the consumption of reactants and the formation of the product over time. mdpi.com Visualization is typically achieved under UV light (254 nm), where the aromatic rings will appear as dark spots. orgsyn.org Additionally, chemical stains like potassium permanganate (B83412) or acidic ammonium (B1175870) molybdate (B1676688) can be used to visualize compounds that are not UV-active or to provide differential staining. orgsyn.org

Once the reaction is complete, TLC is used to determine the optimal solvent system for purification by column chromatography. Fractions collected from the column are then analyzed by TLC to identify and combine those containing the pure product.

The following table illustrates a typical TLC analysis for monitoring the synthesis of the target compound.

| Compound | Expected Polarity | Typical Mobile Phase System | Expected Rf Value | Visualization |

| 1-(3-methoxyphenyl)ethanamine | High | 20% Ethyl Acetate in Hexanes orgsyn.org | Low | UV, Ninhydrin stain |

| Benzaldehyde | Medium | 20% Ethyl Acetate in Hexanes | Medium-High | UV, Permanganate stain |

| This compound | Medium-Low | 20% Ethyl Acetate in Hexanes orgsyn.org | High | UV, Permanganate stain |

Determination of Absolute and Relative Stereochemistry

While chiral HPLC can determine the enantiomeric purity of a sample, it does not inherently assign the absolute stereochemistry (the actual R or S configuration at the chiral center). For that, more definitive methods are required.

X-ray Crystallography for Diastereomer and Enantiomer Configuration

Single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a molecule, thereby providing an unambiguous assignment of both relative and absolute stereochemistry. To apply this technique to this compound, a single crystal of suitable quality must first be obtained.

The process involves the following key steps:

Crystal Formation: A single crystal of either a pure enantiomer or a diastereomeric salt must be grown. Since this compound is an amine, a common strategy is to react the racemic amine with a chiral acid of known absolute configuration (e.g., (R)-mandelic acid or tartaric acid derivatives) to form a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility, which often allows for their separation by fractional crystallization.

Crystal Selection and Mounting: A well-formed single crystal of one of the diastereomeric salts is selected and mounted on a goniometer.

Data Collection: The crystal is irradiated with a focused beam of X-rays from various angles. The X-rays are diffracted by the electrons in the crystal lattice, producing a unique diffraction pattern that is recorded by a detector.

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map of the molecule. From this map, the positions of all atoms can be determined. Because the absolute configuration of the chiral acid used for salt formation is already known, the absolute configuration of the amine component (this compound) can be definitively assigned by determining its spatial relationship to the known component within the crystal lattice.

The final output is a detailed three-dimensional model of the molecule, including precise bond lengths, bond angles, and the absolute configuration at the stereocenter, often represented with thermal ellipsoids for each atom.

The table below summarizes the workflow for determining the absolute configuration of this compound using X-ray crystallography.

| Step | Description | Outcome |

| 1. Derivatization | React racemic amine with a single enantiomer of a chiral acid (e.g., (S)-(-)-mandelic acid). | Formation of two diastereomeric salts: (R-amine, S-acid) and (S-amine, S-acid). |

| 2. Crystallization | Separate the diastereomers by fractional crystallization from a suitable solvent. | Isolation of single crystals of one diastereomer (e.g., (R-amine, S-acid)). |

| 3. X-ray Diffraction | Irradiate a single crystal with X-rays and collect the diffraction pattern. | A dataset of diffraction intensities and angles. |

| 4. Structure Solution | Process the data to solve the crystal structure. | A 3D model of the diastereomeric salt in the crystal unit cell. |

| 5. Assignment | Determine the configuration of the amine relative to the known configuration of the acid. | Unambiguous assignment of the absolute configuration of the amine enantiomer (e.g., R). |

Applications As Synthetic Intermediates and Catalytic Components

Utilization of N-benzyl-1-(3-methoxyphenyl)ethanamine and its Chiral Precursors as Building Blocks in Organic Synthesis

The core structure of this compound, particularly its de-benzylated chiral precursor, 1-(3-methoxyphenyl)ethylamine, serves as a crucial building block in synthetic organic chemistry. These chiral amines are incorporated into larger molecular frameworks, often providing a key stereocenter from which the rest of the molecule is constructed. The presence of the methoxy-substituted phenyl ring and the chiral ethylamine (B1201723) side chain makes these compounds particularly useful for creating molecules with specific pharmacological or material properties.

The synthesis of these building blocks can be achieved through various methods, including the resolution of racemic mixtures or, more efficiently, through asymmetric synthesis. One common approach is the asymmetric reductive amination of 3-methoxyacetophenone. This method allows for the creation of enantiomerically pure (either (R) or (S)) 1-(3-methoxyphenyl)ethylamine, which can then be used in subsequent synthetic steps.

Precursors in the Synthesis of Complex Organic Molecules

A significant application of chiral 1-(3-methoxyphenyl)ethylamine is its role as a key intermediate in the synthesis of pharmaceuticals. A prime example is the production of Rivastigmine, a drug used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. tandfonline.comresearchgate.netjocpr.com

The synthesis of Rivastigmine demonstrates the importance of this precursor. In a reported method, the synthesis begins with the diastereomerically pure (S)-1-(3-methoxyphenyl)-N-[(S)-1-phenylethyl]ethanamine. tandfonline.com This intermediate is then subjected to a series of reactions, including N-methylation and subsequent removal of the chiral auxiliary group, to yield the core structure of Rivastigmine. tandfonline.com The process underscores the utility of (S)-1-(3-methoxyphenyl)ethylamine in providing the necessary stereochemistry for the final drug product, as the (S)-enantiomer is known to be more potent. mdpi.com

The synthetic pathway to Rivastigmine highlights several key transformations:

Asymmetric Reductive Amination: To create the chiral amine precursor with high enantiomeric excess.

N-Alkylation: To introduce the methyl and ethyl groups onto the amine nitrogen.

Debenzylation/Auxiliary Removal: To reveal the secondary amine necessary for the final carbamoylation step.

Carbamoylation: The final step to install the N-ethyl-N-methyl carbamoyl (B1232498) group.

The following table outlines a simplified synthetic sequence starting from the chiral precursor.

| Step | Reactant(s) | Key Transformation | Product |

| 1 | (S)-1-(3-methoxyphenyl)ethylamine precursor | N-methylation | (S)-[1-(3-methoxyphenyl)ethyl]dimethylamine |

| 2 | Product from Step 1 | Demethylation (Hydrolysis of methoxy (B1213986) group) | (S)-3-[1-(dimethylamino)ethyl]phenol |

| 3 | Product from Step 2, N-ethyl-N-methylcarbamoyl chloride | O-Carbamoylation | (S)-Rivastigmine |

This table represents a simplified pathway for illustrative purposes.

Role as Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. While this compound itself is not commonly cited as a chiral auxiliary, its own asymmetric synthesis relies heavily on this principle.

The enantiomerically pure forms of 1-(3-methoxyphenyl)ethylamine are often produced via asymmetric reductive amination of 3-methoxyacetophenone. In this reaction, a chiral amine, such as (S)- or (R)-α-methylbenzylamine (also known as phenylethylamine), is used as a chiral auxiliary. tandfonline.com The process can be summarized as follows:

Imine Formation: 3-methoxyacetophenone reacts with the chiral α-methylbenzylamine to form a chiral imine intermediate.

Diastereoselective Reduction: The imine is then reduced. The steric hindrance and electronic properties of the chiral auxiliary direct the hydride reagent to attack one face of the C=N double bond preferentially. This results in the formation of a diastereomeric mixture of this compound derivatives, with one diastereomer being significantly favored.

Auxiliary Removal: The α-methylbenzyl group is subsequently removed, typically through hydrogenolysis, to yield the desired enantiomerically enriched 1-(3-methoxyphenyl)ethylamine.

This strategy effectively transfers the chirality from the auxiliary amine to the final product. The high diastereomeric excess achieved in the reduction step translates directly into high enantiomeric excess in the final primary amine product after the auxiliary is cleaved. tandfonline.com This makes the chiral precursor to this compound readily accessible for its applications as a building block.

Potential as Ligands or Components in Catalytic Systems

The molecular structure of this compound, featuring a secondary amine nitrogen atom and aromatic rings, suggests a potential for it to act as a ligand in transition-metal catalysis. The nitrogen atom can serve as a Lewis base to coordinate with a metal center, and the chirality at the carbon alpha to the nitrogen could create a chiral environment around the metal. This is a crucial feature for asymmetric catalysis, where the ligand directs the stereochemical outcome of a reaction.

Chiral amines and their derivatives are known to be effective ligands in a variety of catalytic asymmetric reactions, including reductions, alkylations, and C-C bond-forming reactions. The N-benzyl group and the methoxyphenyl group in the title compound can be modified to tune the steric and electronic properties of the potential ligand, which could influence the activity and selectivity of a catalyst.

Despite this structural potential, a review of current scientific literature does not reveal specific, widespread applications of this compound as a ligand or a component in catalytic systems. While the broader class of chiral N-benzyl-α-phenylethylamines has been explored in catalysis, dedicated research focusing on the 3-methoxyphenyl (B12655295) derivative is not prominent. Therefore, its role in this capacity remains largely theoretical and represents an area for potential future investigation. The development of novel, efficient, and selective catalysts is a continuous effort in chemistry, and compounds like this compound remain viable candidates for exploration in this field.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-benzyl-1-(3-methoxyphenyl)ethanamine and its analogs?

The compound can be synthesized via reductive amination using aldehydes and amines in the presence of catalysts like Pd/NiO under hydrogen atmospheres . For structurally related phenethylamines, the Bischler-Napieralski reaction is also utilized, involving condensation of phenethylamine derivatives with carboxylic acids followed by cyclization and reductive methylation . Optimization of reaction conditions (e.g., temperature, catalyst loading) is critical for yield improvement.

Q. How can researchers characterize N-benzyl-1-(3-methoxyphenyl)ethanamine using spectroscopic techniques?

- ¹H/¹³C-NMR : Key signals include aromatic protons (δ 6.2–7.5 ppm for methoxyphenyl and benzyl groups) and methylene/methine protons (δ 2.9–3.8 ppm) adjacent to the amine .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) or FD-MS can confirm molecular weight (e.g., calculated m/z for C₁₆H₁₉NO: 241.1467) .

- IR spectroscopy : Look for N-H stretches (~3300 cm⁻¹) and C-O-C stretches (~1250 cm⁻¹) from the methoxy group .

Q. What are the critical solubility and stability considerations for handling this compound in experimental workflows?

- Solubility : Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the amine and methoxy groups. Hydrochloride salts (common in related compounds) enhance water solubility .

- Stability : Store under inert conditions (sealed, dry, 2–8°C) to prevent oxidation or hydrolysis of the amine group .

Advanced Research Questions

Q. How do structural modifications to the benzyl or methoxyphenyl moieties influence biological activity or receptor binding?

- Substituent effects : Adding electron-withdrawing groups (e.g., halogens) to the benzyl ring may enhance metabolic stability, while bulkier substituents (e.g., trifluoromethyl) can alter lipophilicity and blood-brain barrier penetration .

- Methoxy position : Analog studies show that 3-methoxy substitution (vs. 2- or 4-) modulates serotonin receptor affinity, as seen in controlled substance analogs (e.g., 2C-T-2) .

Q. What strategies resolve contradictions in pharmacological data for N-benzyl-1-(3-methoxyphenyl)ethanamine derivatives?

- Orthogonal assays : Use radioligand binding, functional cAMP assays, and in vivo behavioral tests to distinguish between receptor binding and downstream signaling effects.

- Metabolic profiling : LC-MS/MS can identify active metabolites that may contribute to discrepancies between in vitro and in vivo results .

Q. How can computational chemistry guide the design of novel analogs with improved selectivity?

- Docking studies : Model interactions with target receptors (e.g., 5-HT₂A) using crystallographic data to predict substituent effects .

- QSAR models : Correlate substituent properties (e.g., Hammett σ, logP) with activity data to prioritize synthetic targets .

Q. What catalytic systems improve the enantioselective synthesis of chiral N-benzyl-1-(3-methoxyphenyl)ethanamine derivatives?

- Chiral catalysts : Rhodium or palladium complexes with phosphine ligands (e.g., BINAP) can induce asymmetry during reductive amination .

- Enzymatic resolution : Lipases or transaminases may resolve racemic mixtures, as demonstrated for trifluoroethylamine analogs .

Methodological Notes

- Synthetic Optimization : Include control experiments to assess catalyst efficiency (e.g., turnover number, leaching tests) .

- Data Reproducibility : Standardize NMR acquisition parameters (e.g., solvent, temperature) to minimize spectral variability .

- Regulatory Compliance : Screen analogs against controlled substance lists (e.g., DEA Schedule I/II) to avoid legal restrictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.